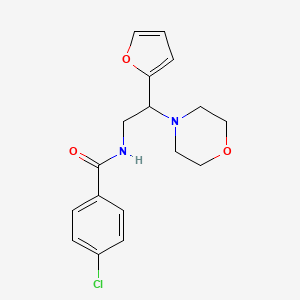

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide” is likely to be an organic compound containing several functional groups. The “4-chloro” indicates the presence of a chlorine atom, the “N-(2-(furan-2-yl)-2-morpholinoethyl)” suggests a nitrogen atom connected to a furan ring and a morpholine ring, and “benzamide” is a functional group consisting of a benzene ring connected to an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings (furan and morpholine) and other functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom might be replaced in a nucleophilic substitution reaction, or the amide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .Scientific Research Applications

Synthetic Methodologies and Molecular Structures

Research in organic chemistry has led to the development of compounds related to "4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide," demonstrating diverse synthetic routes and structural analyses. For example, the synthesis and characterization of related furan and benzamide derivatives have been explored to understand their crystal structures and chemical properties. One study elaborated on the crystal structure of a furan-benzamide derivative, shedding light on the molecular interactions and conformational dynamics within such compounds (Galešić & Vlahov, 1990). Additionally, the radiolabelling of benzamide analogues for potential imaging applications underscores the versatility of these molecules in biochemistry and nuclear medicine (Tsopelas, 1999).

Biomedical Applications

In the pharmaceutical sciences, compounds structurally related to "this compound" have been investigated for their therapeutic potential. One compound, known for its antidepressant properties, belongs to the class of reversible MAO inhibitors, showcasing the importance of benzamide derivatives in developing new psychiatric medications (Donskaya et al., 2004). Furthermore, benzamide derivatives have been studied for their corrosion inhibition properties, highlighting their utility beyond biomedical applications (Nnaji et al., 2017).

Molecular Pharmacology and Biochemistry

The biochemical properties and pharmacological activity of moclobemide, a prototype RIMA (reversible inhibitor of MAO-A) agent closely related to the chemical structure of interest, have been extensively studied. Moclobemide illustrates the potential of benzamide derivatives in treating depression by modulating monoamine levels in the brain, demonstrating the significant impact of chemical structure on therapeutic efficacy (Nair, Ahmed, & Kin, 1993).

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activities. For example, if it shows biological activity, it could be investigated as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Properties

IUPAC Name |

4-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJMAVQSKSUEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51089492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)

![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)

![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)

![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)